2-(Quinolin-5-yl)propanoic acid

Lipophilicity Drug-likeness Quinoline regioisomer

2-(Quinolin-5-yl)propanoic acid (CAS 1505649-64-8) is a heteroaryl-substituted propanoic acid belonging to the quinoline carboxylic acid derivative class. The compound features a propanoic acid side chain bearing an α-methyl group attached at the C-5 position of the quinoline ring system, yielding a molecular formula of C₁₂H₁₁NO₂ (MW 201.22 g/mol).

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B13324455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-5-yl)propanoic acid
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C1=C2C=CC=NC2=CC=C1)C(=O)O
InChIInChI=1S/C12H11NO2/c1-8(12(14)15)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3,(H,14,15)
InChIKeyQLBRSLJBOQWVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-5-yl)propanoic Acid: Physicochemical and Structural Baseline for Procurement Evaluation


2-(Quinolin-5-yl)propanoic acid (CAS 1505649-64-8) is a heteroaryl-substituted propanoic acid belonging to the quinoline carboxylic acid derivative class . The compound features a propanoic acid side chain bearing an α-methyl group attached at the C-5 position of the quinoline ring system, yielding a molecular formula of C₁₂H₁₁NO₂ (MW 201.22 g/mol) . Like many quinoline-based small molecules, it is utilized as a synthetic building block in medicinal chemistry and chemical biology . Its calculated logP of approximately 2.42, topological polar surface area (TPSA) of 50.19 Ų, and single hydrogen bond donor place it within favorable drug-like property space (Lipinski Rule of 5 compliant) .

Why Generic Substitution of 2-(Quinolin-5-yl)propanoic Acid with Positional Isomers Introduces Uncontrolled Risk


Within the quinolinyl-propanoic acid family, the position of the propanoic acid moiety on the quinoline ring (C-2 through C-8) profoundly alters molecular recognition, physicochemical properties, and biological target engagement profiles [1]. For example, the C-2 regioisomer 3-(quinolin-2-yl)propanoic acid has been co-crystallized in the ubiquitin-binding pocket of the HDAC6 zinc-finger domain (PDB 6CEA) [1], while C-5-substituted styrylquinoline analogs exhibit reinforced HIV integrase inhibition [2]. The C-5 positional isomer thus presents a distinct pharmacophoric geometry—positioning the carboxylic acid moiety for divergent hydrogen-bond networks and steric interactions compared to C-2, C-3, C-4, or C-6 substituted analogs [1]. Simply interchanging regioisomers without verifying target-specific binding data risks loss of on-target activity or introduction of off-target liabilities.

2-(Quinolin-5-yl)propanoic Acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (LogP) Differentiation: C-5 vs. C-4 Regioisomer Comparison

2-(Quinolin-5-yl)propanoic acid exhibits a calculated logP of 2.4229 (ALogP), compared to an XLogP3 of 2.3 reported for the C-4 positional isomer 2-(quinolin-4-yl)propanoic acid (CAS 1539775-73-9) [1]. The ΔlogP of approximately +0.12 units for the C-5 isomer indicates marginally higher lipophilicity, which can influence membrane permeability, plasma protein binding, and volume of distribution in a biological context. Both compounds share identical molecular formula (C₁₂H₁₁NO₂) and molecular weight (201.22 g/mol), making this logP difference purely a consequence of the quinoline substitution position [1].

Lipophilicity Drug-likeness Quinoline regioisomer

C-5 Position Enables Specific PDE4 Inhibitor Pharmacophore Engagement: Patent Evidence

Patent KR20090040378A discloses 2-(quinolin-5-yl)-4,5-disubstituted-azole derivatives as PDE4 inhibitor compounds, where the quinolin-5-yl moiety serves as an essential structural component of the pharmacophore [1]. The patent specifically claims the C-5 attachment point as critical for binding interactions within the PDE4 catalytic site. In contrast, quinoline derivatives with oxazole substitution at C-5 have shown PDE4 inhibition in the medicinal chemistry literature, whereas C-4 aniline-substituted analogs target a different conformational space [2]. This establishes a C-5 positional requirement for PDE4-directed quinoline-based inhibitor design that cannot be satisfied by C-2, C-3, C-4, or C-6 regioisomers [1][2].

PDE4 inhibition Anti-inflammatory Quinoline C-5 substitution

HIV Integrase Inhibition Potentiation by C-5 Carboxyl Group on Quinoline Scaffold

A 2005 Tetrahedron Letters study demonstrated that introducing an additional carboxyl or propenoic acid moiety at the C-5 position of styrylquinoline HIV-1 integrase inhibitors leads to reinforced anti-integrase potency and significant antiviral activities [1]. This SAR finding is C-5-specific: the C-5 carboxyl group enhances potency compared to the parent styrylquinoline scaffold lacking this substituent. The study employed Heck reaction and palladium-catalyzed carbonylation of 5-haloquinaldine derivatives to access these C-5-functionalized compounds [1]. While 2-(quinolin-5-yl)propanoic acid itself was not the test compound, the propanoic acid side chain at C-5 structurally resembles the carboxylic acid/propenoic acid modifications shown to boost integrase inhibition in this class [1].

HIV integrase Antiviral Styrylquinoline

Chiral Center at α-Carbon Enables Enantioselective SAR Exploration: C-5 vs. 3-Substituted Propanoic Acid Analogs

2-(Quinolin-5-yl)propanoic acid features a chiral center at the α-carbon of the propanoic acid side chain, enabling resolution into (2R) and (2S) enantiomers (CAS 2248183-71-1 and 2248187-04-2, respectively) . This is in contrast to 3-(quinolin-5-yl)propanoic acid (CAS 1541391-51-8), which lacks the α-methyl substituent and is therefore achiral at the side chain . The presence of stereochemistry allows for enantioselective structure-activity relationship studies, where biological target engagement may differ between (R) and (S) forms. Both enantiomers are commercially available from Biosynth (via CymitQuimica), enabling procurement of stereochemically defined material for chiral SAR campaigns .

Chirality Stereochemistry Structure-activity relationship

Where 2-(Quinolin-5-yl)propanoic Acid Offers Defensible Advantage: Evidence-Backed Application Scenarios


Chiral Building Block for PDE4-Directed Anti-Inflammatory Lead Optimization

Based on patent KR20090040378A, which discloses 2-(quinolin-5-yl)-4,5-disubstituted-azole derivatives as PDE4 inhibitor compounds [1], 2-(quinolin-5-yl)propanoic acid—available in both racemic and enantiopure forms—serves as a strategic intermediate for constructing PDE4-targeted libraries. The C-5 attachment, combined with the α-chiral center, enables systematic exploration of stereochemical effects on PDE4 isoform selectivity [1]. This positional and stereochemical combination is not accessible from C-2, C-3, C-4, or C-6 regioisomers.

Fragment-Based Screening Library Component Targeting HDAC6 Zinc-Finger Domain Orthosteric Site

The C-2 regioisomer 3-(quinolin-2-yl)propanoic acid has been successfully co-crystallized in the HDAC6 zinc-finger ubiquitin-binding pocket (PDB 6CEA) [1], demonstrating that quinolinyl-propanoic acids can engage this protein-protein interaction interface. 2-(Quinolin-5-yl)propanoic acid, with its distinct C-5 substitution geometry (LogP 2.42, TPSA 50.19 Ų), offers a complementary shape and electrostatic profile for fragment-based screening against this and related ubiquitin-binding domains , potentially revealing C-5-specific binding modes not observed with the C-2 analog.

HIV Integrase Inhibitor Medicinal Chemistry Starting Point

The literature-established C-5 carboxylic acid pharmacophore for HIV-1 integrase inhibition [1] positions 2-(quinolin-5-yl)propanoic acid as a logical starting scaffold for antiviral medicinal chemistry. The carboxylic acid group at C-5 mimics the potency-enhancing acid moiety identified in styrylquinoline SAR studies, while the α-methyl group provides a vector for additional diversification distinct from the propenoic acid analogs previously explored [1].

Physicochemical Comparator for Quinoline Regioisomer SAR Studies

With characterized logP (2.42) and TPSA (50.19 Ų), 2-(quinolin-5-yl)propanoic acid can serve as a benchmark compound in systematic regioisomer panels (C-2 through C-8) to deconvolute position-dependent effects on membrane permeability, solubility, and metabolic stability [1]. This is particularly valuable when the drug discovery program involves a quinoline core where the optimal substitution position has not been empirically determined.

Quote Request

Request a Quote for 2-(Quinolin-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.